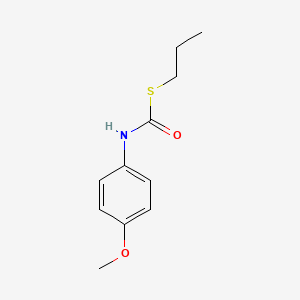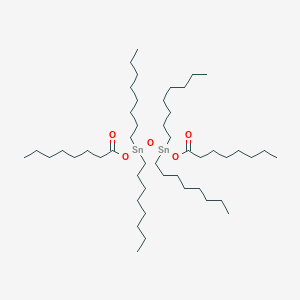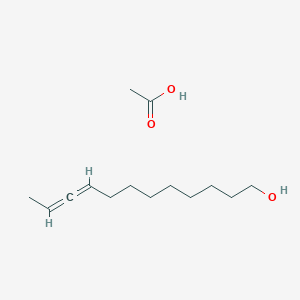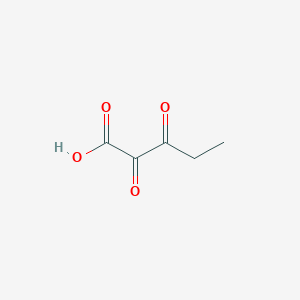
4-Ethoxyphenol;formic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxyphenol and formic acid are two distinct chemical compounds with unique properties and applicationsFormic acid, systematically called methanoic acid, is the simplest carboxylic acid and is known for its presence in the venom of bee and ant stings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Ethoxyphenol can be synthesized through various methods, including the hydrolysis of phenolic esters or ethers and the reduction of quinones . One common method involves the reaction of hydroquinone with an alcohol in the presence of catalytic amounts of benzoquinone and an acid, such as perchloric acid .
Formic acid can be produced industrially through the hydrolysis of methyl formate or as a byproduct in the production of acetic acid . Another method involves the catalytic dehydrogenation of formic acid using transition-metal catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to quinones using reagents like hydrogen peroxide.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols makes the aromatic ring highly reactive towards electrophilic aromatic substitution reactions.
Formic acid participates in several reactions, such as:
Decomposition: It decomposes into carbon monoxide and water or carbon dioxide and hydrogen under different conditions.
Reduction: It can be reduced to formaldehyde.
Common Reagents and Conditions
Oxidation of 4-Ethoxyphenol: Hydrogen peroxide and formic acid are commonly used.
Decomposition of Formic Acid: Catalysts like transition metals are used to facilitate the reaction.
Major Products Formed
Oxidation of 4-Ethoxyphenol: Quinones are the major products.
Decomposition of Formic Acid: Carbon monoxide, carbon dioxide, and hydrogen are the primary products.
Applications De Recherche Scientifique
4-Ethoxyphenol and formic acid have diverse applications in scientific research:
Chemistry: 4-Ethoxyphenol is used as an intermediate in the synthesis of dyes, pharmaceuticals, and stabilizers.
Biology: Formic acid is studied for
Propriétés
Numéro CAS |
149695-93-2 |
|---|---|
Formule moléculaire |
C9H12O4 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
4-ethoxyphenol;formic acid |
InChI |
InChI=1S/C8H10O2.CH2O2/c1-2-10-8-5-3-7(9)4-6-8;2-1-3/h3-6,9H,2H2,1H3;1H,(H,2,3) |
Clé InChI |
QYTFYELJOLAALQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)O.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



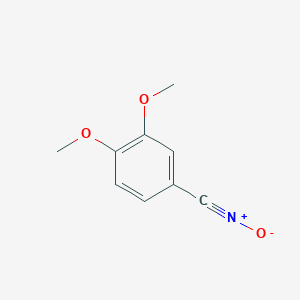

![1-{Bis[(prop-2-en-1-yl)oxy]methyl}-2-methylbenzene](/img/structure/B14263388.png)
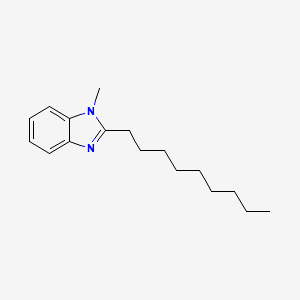
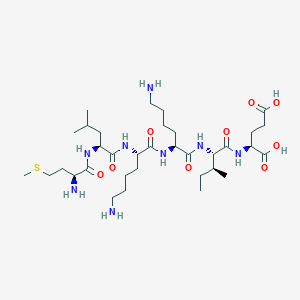
![Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl-](/img/structure/B14263414.png)

